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Introduction
Volasertib (also known as BI 6727) is a potent and selective small-molecule inhibitor of Polo-

like kinase 1 (Plk1), a key regulator of multiple stages of mitosis.[1] Overexpression of Plk1 is a

common feature in a wide range of human cancers and is often associated with poor

prognosis. Volasertib competitively binds to the ATP-binding pocket of Plk1, disrupting its

function and leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] This

targeted mechanism of action has positioned volasertib as a promising therapeutic agent in

oncology. These application notes provide a summary of volasertib's half-maximal inhibitory

concentration (IC50) values across various cancer cell lines, a detailed protocol for determining

these values, and an overview of the Plk1 signaling pathway.

Data Presentation: Volasertib IC50 Values
The following table summarizes the IC50 values of volasertib in a diverse panel of human

cancer cell lines, providing a comparative view of its cytotoxic efficacy.
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Cancer Type Cell Line IC50 (nM) Reference

Acute Myeloid

Leukemia (AML)
MOLM14 4.6 [3]

HL-60 5.8, 32 [3][4][5]

MV4;11 4.6 [3]

K562 14.1 [3]

HEL 17.7 [3]

KG-1 150 ± 67 [5]

KASUMI-1 170 ± 51 [5]

Breast Cancer MCF7-LTEDY537C 5 [6]

MCF7-LTEDwt 10 - 16 [6]

HCC1428-LTED 10 - 16 [6]

SUM44-LTED 10 - 16 [6]

Cervical Cancer HeLa 20

Caski 2020

Colon Cancer HCT116 23 [4][5]

Hematopoietic

Cancers
GRANTA-519 15 [4][5]

THP-1 36 [4][5]

Raji 37 [4][5]

Lung Cancer

(NSCLC)
NCI-H460 21 [4][5]

A549 (p53 wild-type)
18.05 ± 2.52

(normoxia)
[7]

A549-920 (p53

knockdown)

Significantly higher

than p53 wild-type
[7]
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NCI-H1975 (p53

mutant)

Significantly higher

than p53 wild-type
[7]

Melanoma BRO 11 [4][5]

A375 (BRAF V600E) Low nanomolar range [8]

Hs 294T (BRAF wild-

type)
Low nanomolar range [8]

Prostate Cancer PC3 (p53 null) 25.21 [9]

LNCaP (p53 wild-

type)
13.61 [9]

Experimental Protocols
Determination of IC50 Values using MTT Assay
The half-maximal inhibitory concentration (IC50) of volasertib is typically determined using a

cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is

proportional to the number of viable cells.

Materials:

Cancer cell lines of interest

Volasertib (BI 6727)

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal

bovine serum and 1% penicillin-streptomycin)

96-well flat-bottom plates

MTT solution (5 mg/mL in PBS, sterile-filtered)

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

Phosphate-buffered saline (PBS)
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Multichannel pipette

Microplate reader

Protocol:

Cell Seeding:

Harvest exponentially growing cells and determine the cell concentration using a

hemocytometer or automated cell counter.

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000

cells/well in 100 µL of complete medium).

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell

attachment and recovery.

Compound Treatment:

Prepare a series of dilutions of volasertib in complete culture medium. A typical

concentration range might be from 0.01 nM to 10 µM.

Carefully remove the medium from the wells and add 100 µL of the medium containing the

different concentrations of volasertib. Include a vehicle control (medium with the same

concentration of DMSO used to dissolve volasertib) and a blank (medium only).

Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified 5%

CO2 incubator.

MTT Assay:

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

Incubate the plates for an additional 3-4 hours at 37°C. During this time, viable cells will

reduce the yellow MTT to purple formazan crystals.

Carefully aspirate the medium containing MTT from each well without disturbing the

formazan crystals.
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Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan

crystals.

Gently shake the plates on an orbital shaker for 15 minutes to ensure complete

dissolution.

Data Acquisition and Analysis:

Measure the absorbance of each well at a wavelength of 570 nm using a microplate

reader.

Subtract the absorbance of the blank wells from all other readings.

Calculate the percentage of cell viability for each volasertib concentration relative to the

vehicle control (considered 100% viability).

Plot the percentage of cell viability against the logarithm of the volasertib concentration.

Determine the IC50 value, the concentration of volasertib that inhibits cell growth by 50%,

using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four

parameters)) in a suitable software like GraphPad Prism.

Mandatory Visualization
Plk1 Signaling Pathway and Inhibition by Volasertib
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Caption: Volasertib inhibits Plk1, leading to mitotic arrest.

Experimental Workflow for IC50 Determination

Preparation Experiment Assay Data Analysis

Cell Culture Cell Seeding

Volasertib Dilution

Treatment Incubation (72h) MTT Addition Formazan Solubilization Absorbance Reading IC50 Calculation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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